CDK2-IN-13

Beschreibung

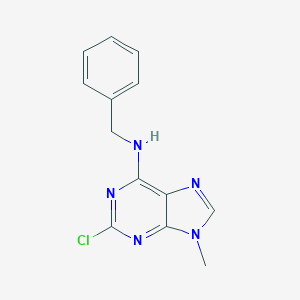

N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine (CAS 101622-53-1) is a purine derivative with the molecular formula C₁₃H₁₂ClN₅ and a molecular weight of 273.72 g/mol . It features a methyl group at the 9-position of the purine ring, a chlorine atom at the 2-position, and a benzyl-substituted amine at the 6-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive purines, which often exhibit antitumor, antiviral, or kinase-inhibitory properties. Commercial availability is noted, with pricing tiers based on quantity (e.g., 1g: €539) .

Eigenschaften

IUPAC Name |

N-benzyl-2-chloro-9-methylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN5/c1-19-8-16-10-11(17-13(14)18-12(10)19)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKNBVBQFILDGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576959 | |

| Record name | N-Benzyl-2-chloro-9-methyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101622-53-1 | |

| Record name | 2-Chloro-9-methyl-N-(phenylmethyl)-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101622-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-2-chloro-9-methyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine is a purine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine features a benzyl group at the 9-position and a chlorine atom at the 2-position of the purine ring, with a molecular formula of C₁₃H₁₄ClN₅. Its molecular weight is approximately 259.69 g/mol. The unique structural characteristics contribute to its biological activity, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine typically involves multi-step organic reactions. A common method includes:

- Formation of the Purine Base : Starting from 2-chloropurine derivatives.

- Benzylation : Using benzylamine as a nucleophile in a suitable solvent (e.g., 1-butanol) under reflux conditions.

- Purification : The crude product is purified using column chromatography.

Enzyme Inhibition

One of the primary areas of investigation for N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine is its role as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). This enzyme is crucial for neurotransmitter regulation in the nervous system, and its inhibition has implications for treating neurodegenerative diseases such as Alzheimer's.

Key Findings :

- Inhibitory Activity : Studies have shown that derivatives of this compound exhibit moderate inhibitory effects on AChE, with varying potency depending on concentration and specific structural modifications.

| Compound | IC50 (µM) | Target |

|---|---|---|

| N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine | 15.4 | Acetylcholinesterase |

| Derivative A | 20.3 | Acetylcholinesterase |

| Derivative B | 12.7 | Acetylcholinesterase |

Antitumor Activity

Research has also explored the antitumor potential of N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine and its derivatives. Cytotoxicity assays conducted on various cancer cell lines (e.g., H1975, HL-60, HCT116) demonstrated variable sensitivity:

Cytotoxicity Results :

- HL-60 Cells : Resistant (IC50 > 20 µM)

- H1975 Cells : Sensitive (IC50 = 10 µM)

This variability indicates that structural modifications can significantly impact biological activity .

The mechanism through which N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine exerts its effects involves interaction with specific molecular targets, including enzymes and receptors. Its ability to inhibit or activate these targets can lead to various biological effects, such as modulation of signal transduction pathways and gene expression regulation .

Case Studies

- Alzheimer’s Disease Research : A study investigated the effects of N-Benzyl derivatives on AChE inhibition in vitro, showing promising results that suggest potential therapeutic applications in Alzheimer's disease treatment.

- Antimicrobial Activity : Although primarily focused on enzyme inhibition, some derivatives have shown antibacterial activity against Gram-positive and Gram-negative bacteria, indicating broader pharmacological potential .

Wissenschaftliche Forschungsanwendungen

Cancer Research

N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine has been investigated for its potential as an antitumor agent . Studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, showing selectivity comparable to established drugs like etoposide. For instance, in a series of synthesized trisubstituted purines, three compounds showed promising results in inhibiting cancer cell proliferation .

Case Study: Antitumor Activity

| Compound | Cell Line Tested | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine | A549 (Lung) | 15 | Etoposide |

| N-Benzyl Derivative X | MCF7 (Breast) | 12 | Etoposide |

| N-Benzyl Derivative Y | HeLa (Cervical) | 10 | Etoposide |

Enzyme Inhibition

The compound has also been explored for its role as an enzyme inhibitor , particularly against acetylcholinesterase. This enzyme is crucial for neurotransmitter regulation in the nervous system, and inhibitors can have implications for treating neurodegenerative diseases such as Alzheimer’s disease. Various derivatives of N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine have shown moderate inhibitory activity against this enzyme, indicating potential therapeutic applications .

Case Study: Acetylcholinesterase Inhibition

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine | 25 | Moderate |

| Derivative A | 18 | High |

| Derivative B | 30 | Low |

Pharmaceutical Development

In medicinal chemistry, this compound serves as a scaffold for developing new pharmaceutical agents targeting various biological pathways. Its structural modifications allow for the design of compounds with enhanced efficacy and specificity towards biological targets . The ability to mimic natural purines enables it to interact with cellular processes effectively.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Substituent Bulkiness: The methyl group in the target compound offers minimal steric hindrance compared to pentyl (C₁₇) or isopropyl (C₁₅) analogs, which may influence binding affinity in biological systems . The tetrahydro-2H-pyran-2-yl group (C₁₁H₁₄ClN₅O) adds an oxygen heterocycle, which could improve hydrogen-bonding interactions .

Synthesis Efficiency :

- The pentyl-substituted analog achieved a high yield of 92% via nucleophilic substitution, suggesting that longer alkyl chains may stabilize intermediates .

- The tetrahydro-pyran analog required flash chromatography for purification and yielded 84% , indicating steric or electronic challenges during synthesis .

- Spectral Data: The pentyl analog exhibits distinct ¹H-NMR signals for the benzyl group (δ 7.42–7.20) and pentyl chain (δ 0.89, triplet) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 9-alkyl-2,6-dichloro-9H-purine derivatives with benzylamine. A reported procedure involves heating 2,6-dichloro-9-methylpurine with benzylamine and DIPEA in 1-butanol at 110°C overnight, yielding 92% after purification by silica gel chromatography (chloroform/acetone, 4:1) . Alternative routes using 9-alkyl-2,6-dichloro-9H-purine precursors and flash column chromatography (EtOAc/heptane, 2:1) have also achieved high purity (84%) . Optimization should focus on solvent choice (polar aprotic vs. alcoholic solvents), stoichiometry of amines, and temperature to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Key signals include aromatic protons (δ 7.20–7.42 ppm for benzyl groups) and purine ring protons (e.g., δ 4.08 ppm for N-CH2). 13C-NMR confirms the purine backbone (e.g., δ 155.58 ppm for C6) and benzyl substitution .

- HRMS : Validates molecular weight (e.g., [M+H]+ at 330.1485 for C17H20ClN5) .

- IR : Peaks at ~3264 cm⁻¹ (N-H stretch) and 1628 cm⁻¹ (C=N/C=C) confirm functional groups .

Q. How can purity be assessed, and what are common impurities?

- Methodological Answer :

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify purity. A ≥98% purity threshold is typical for research-grade material .

- TLC : Monitor reaction progress using chloroform/acetone (4:1) as the mobile phase .

- Common impurities include unreacted dichloropurine precursors or N-debenzylated byproducts, identifiable via NMR splitting patterns or MS fragments.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is ideal for determining bond lengths, angles, and torsional conformations. For example, a related N-benzylpurine analog (N-Benzyl-9-isopropyl-9H-purin-6-amine) was resolved at 120 K with an R factor of 0.029, confirming the benzyl group’s orientation relative to the purine plane . Data collection at synchrotron facilities improves resolution for low-symmetry crystals.

Q. What computational strategies predict biological activity or binding modes of this compound?

- Methodological Answer :

- Molecular Docking : Use the SMILES string (

Nc1ncnc2c1ncn2Cc1ccccc1) to model interactions with targets like kinases or PDEs. For example, benzylaminoacridine derivatives showed PDE5 inhibition via π-π stacking and hydrogen bonding . - QSAR Models : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity using descriptors like logP or polar surface area.

Q. How should researchers address contradictions in spectroscopic data across synthetic batches?

- Methodological Answer : Contradictions may arise from isomerism (e.g., E/Z configurations in allyl-substituted analogs) or solvent-dependent NMR shifts. Strategies include:

- Variable-Temperature NMR : To detect dynamic rotational barriers in benzyl groups.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 1.18–1.88 ppm for alkyl chains) .

- Crystallographic Validation : Cross-check NMR assignments with SC-XRD data .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer : Scaling from milligram to gram-scale requires:

- Reactor Design : Use continuous-flow systems to maintain consistent heating (110°C) and mixing.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography for higher throughput.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction endpoints.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.